![molecular formula C15H17N5O2S B2663467 7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941943-44-8](/img/structure/B2663467.png)
7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives have been identified as novel CDK2 inhibitors, which are appealing targets for cancer treatment . They have been designed and synthesized as part of a new set of small molecules .
Molecular Structure Analysis
The molecular structure of this compound has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact details of the molecular structure are not provided in the available resources.Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
Research by Gilava et al. (2020) detailed the synthesis of a series of triazolopyrimidines using Biginelli protocol, which were then evaluated for their antimicrobial and antioxidant activities. These compounds, characterized by techniques such as IR, NMR, and mass spectroscopy, represent a significant interest in developing new antimicrobial agents with potential antioxidant properties (Gilava, Patel, Ram, & Chauhan, 2020).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, evaluating them as anti-inflammatory and analgesic agents. This study underscores the therapeutic potential of triazolopyrimidine derivatives in treating inflammation and pain, indicating a broad spectrum of biological activities for these compounds (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxic Activity
Hassan et al. (2014) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential of these compounds in cancer research, particularly in the development of new chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).
Tuberculostatic Activity
Titova et al. (2019) synthesized structural analogs of an antituberculous agent and evaluated their tuberculostatic activity. This research emphasizes the potential of triazolopyrimidine derivatives in treating tuberculosis, showcasing their importance in addressing global health challenges (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Antimicrobial Activity of Organotin(IV) Derivatives
Ruisi et al. (2010) explored the synthesis, spectroscopic characterization, and in vitro antimicrobial activity of triorganotin(IV) complexes with triazolopyrimidine derivatives. These complexes were found to exhibit activity against Gram-positive bacteria, highlighting the potential of organotin(IV) compounds in antimicrobial research (Ruisi, Canfora, Bruno, Rotondo, Mastropietro, Debbia, Girasolo, & Megna, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
7-(3-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-8-11(13(16)21)12(9-5-4-6-10(7-9)22-2)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H2,16,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJYBRVWSDRTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

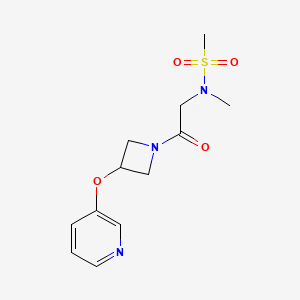
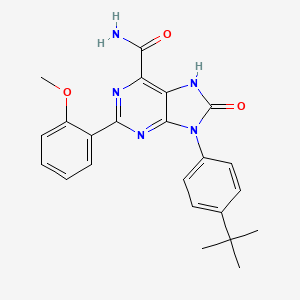
![4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2663388.png)
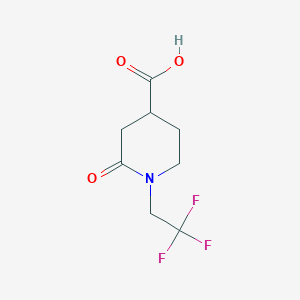
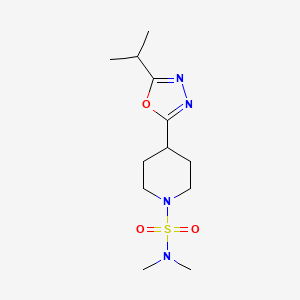
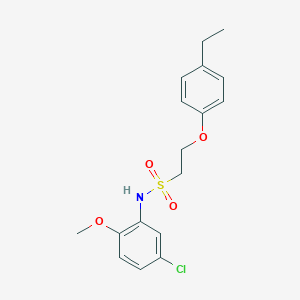
![N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2663393.png)
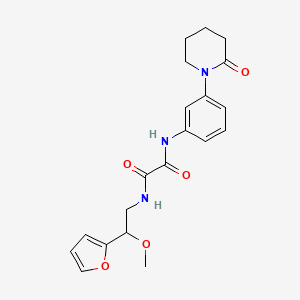
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea](/img/structure/B2663396.png)
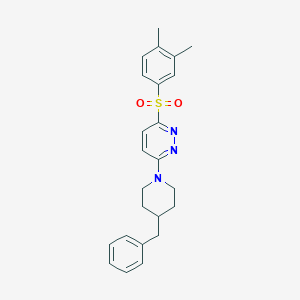
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline](/img/structure/B2663405.png)
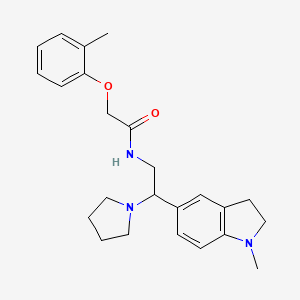
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2663407.png)